Lacinilene C
Description
Historical Context of Lacinilene C Discovery and Structural Elucidation
The journey to fully understanding the structure of this compound involved initial isolation, subsequent structural revision, and final confirmation through chemical synthesis.
Initial Isolation and Proposed Structures
The compound that would eventually be correctly identified as this compound was first isolated in 1972 by Suzuki and his colleagues from Ulmus laciniata Mayr. iucr.org However, the structure they initially proposed for this molecule was later found to be incorrect. iucr.orgderpharmachemica.com
Revision of Structural Assignment
In 1975, a significant revision of the compound's structure was put forth by Stipanovic and his team. iucr.orgderpharmachemica.com They isolated two brilliantly yellow fluorescent sesquiterpenes from frost-killed cotton bracts of Gossypium species, identifying them as this compound and its derivative, this compound 7-methyl ether. derpharmachemica.comresearchgate.net Through detailed spectral and chemical transformation studies, they assigned a revised structure for this compound. derpharmachemica.com Key to this revision was the analysis of its ¹H-NMR spectrum, which showed the methyl signals of the isopropyl group appearing as a doublet of doublets, a characteristic feature for an isopropyl group separated from an asymmetric center by four bonds. derpharmachemica.com Furthermore, the UV absorption maximum of this compound at 370 nm showed a significant bathochromic shift in a basic solution, as expected for its specific phenyl group arrangement, while its methyl ether derivative's UV spectrum remained unchanged. derpharmachemica.com
Confirmation through Synthesis
The revised structure of this compound was ultimately confirmed through total synthesis. derpharmachemica.com Methodologies developed for the synthesis of this compound methyl ether, such as the McCormick protocol, were foundational in these synthetic efforts, providing unambiguous proof of the correct molecular architecture. nih.govchemrxiv.org
Chemical Classification within Sesquiterpenoids
This compound is classified as a sesquiterpenoid, a large and diverse class of natural organic compounds. foodb.cahmdb.caall-chemistry.com These compounds are derived from three isoprene (B109036) units, giving them a characteristic 15-carbon backbone. hmdb.caall-chemistry.com
Cadinane (B1243036) Sesquiterpenoid Framework
More specifically, this compound belongs to the cadinane subgroup of sesquiterpenoids. rsc.org The cadinane framework is bicyclic and is biosynthesized in plants via the cyclization of farnesyl pyrophosphate, which is the universal precursor for sesquiterpenes. rsc.orgnih.gov this compound is considered a highly oxidized example of a cadinane sesquiterpenoid. rsc.org Its biosynthesis is believed to proceed from the precursor 2,7-dihydroxycadalene, which undergoes enzymatic transformation or autoxidation. derpharmachemica.comrsc.orgnih.gov
Natural Occurrences and Distribution in Plant Species
This compound has been isolated from several distinct plant species across different families. Its presence has been confirmed in the Gossypium genus, particularly in cotton bracts, as well as in various parts of Alangium and Bombax species.
| Plant Species | Family |
| Gossypium hirsutum (Upland cotton) | Malvaceae |
| Alangium salviifolium | Alangiaceae |
| Alangium chinense | Alangiaceae |
| Bombax malabaricum (Red silk-cotton tree) | Malvaceae |
This table summarizes the known plant sources of this compound. derpharmachemica.comnih.govmedchemexpress.comnih.govrsc.orgresearchgate.net
Ulmus laciniata (historical context)
Bombax ceiba
This compound has been isolated from the roots of Bombax ceiba, also known as the red silk cotton tree. thepharmajournal.comtandfonline.combioline.org.br Its presence is noted alongside other sesquiterpenoids, contributing to the complex phytochemical profile of this plant. ajper.comscialert.net
Ulmus laciniata (historical context)
Historically, related sesquiterpenoids, including cadalene (B196121) derivatives and lacinilene, have been associated with the Ulmus genus, to which Ulmus laciniata belongs. researchgate.net
Rice Bran (this compound 7-methyl ether)
This compound 7-methyl ether has been identified as a dominant lipid compound in fermented and non-fermented Cempo Ireng rice bran. aimspress.com This compound is noted for its antibacterial properties. aimspress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1,7-dihydroxy-1,6-dimethyl-4-propan-2-ylnaphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-8(2)10-6-14(17)15(4,18)12-7-13(16)9(3)5-11(10)12/h5-8,16,18H,1-4H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCJSBOHWRDWQW-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(C(=O)C=C2C(C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1O)[C@@](C(=O)C=C2C(C)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194471 | |
| Record name | Lacinilene C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41653-72-9 | |
| Record name | (1R)-1,7-Dihydroxy-1,6-dimethyl-4-(1-methylethyl)-2(1H)-naphthalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41653-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lacinilene C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041653729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lacinilene C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance in Plant Defense Mechanisms Phytoalex
Related Lacinilene Derivatives
Several derivatives of this compound have been identified and studied, each with its own chemical properties and biological relevance.
This compound 7-methyl ether
This compound 7-methyl ether is a sesquiterpenoid isolated from the foliar tissues of the cotton plant. nih.gov Its chemical formula is C16H20O3, and its systematic name is 1-hydroxy-7-methoxy-1,6-dimethyl-4-(propan-2-yl)naphthalen-2(1H)-one. nih.gov This compound is of interest for its antibacterial properties. nih.gov It is formed from its precursor, 2-hydroxy-7-methoxycadalene. apsnet.org Like this compound, this compound 7-methyl ether accumulates in cotton as a phytoalexin in response to infection by Xanthomonas campestris pv. malvacearum. ird.fr It has been extracted from cotton dust and other plant materials, and its concentration can be influenced by sample preparation methods. tandfonline.com Studies have reevaluated its endogenous levels in cotton bracts, finding amounts not exceeding 60 ppm, which was lower than previously reported. tandfonline.com
| Property | Description |
| Chemical Formula | C16H20O3 nih.gov |
| Systematic Name | 1-hydroxy-7-methoxy-1,6-dimethyl-4-(propan-2-yl)naphthalen-2(1H)-one nih.gov |
| Source | Foliar tissues of the cotton plant nih.gov |
| Biological Role | Antibacterial phytoalexin ird.frnih.gov |
| Precursor | 2-hydroxy-7-methoxycadalene apsnet.org |
Lacinilene D
Lacinilene D is another chiral lacinilene derivative. Research has focused on its chemical synthesis, particularly through methods like the asymmetric hydroxylative dearomatization of 2-naphthols. nih.govrsc.org This process allows for the creation of optically active Lacinilene D. nih.gov Synthetic strategies have been developed to produce both (−)-lacinilene D and (+)-lacinilene D. researchgate.net
Lacinilene E
Lacinilene E was isolated in 2018 and is characterized as a benzyl-substituted derivative of this compound. rsc.org Its discovery has expanded the known structural diversity of highly oxidized cadinane (B1243036) sesquiterpenoids. rsc.org Efforts toward the total synthesis of Lacinilene E have been explored, involving reactions with precursors like 2-hydroxy-7-methoxycadalene. rsc.org
Precursor Identification and Biosynthetic Hypothesis
The formation of this compound is understood to proceed from a specific, immediate precursor through distinct transformation processes.
The direct biosynthetic precursor to this compound has been identified as 2,7-dihydroxycadalene. rsc.orgnih.govicac.org This compound accumulates in cotton leaves and cotyledons following inoculation with incompatible bacteria, such as Xanthomonas campestris pv. malvacearum. icac.orgapsnet.org The biosynthetic hypothesis posits that this compound is generated from the subsequent transformation of 2,7-dihydroxycadalene. rsc.orgrsc.org This precursor is part of a suite of related sesquiterpenoid defense compounds that a plant produces in response to pathogens. apsnet.orgapsnet.org
Evidence strongly suggests that the conversion of 2,7-dihydroxycadalene to this compound is, at least in part, an enzyme-mediated process. derpharmachemica.comiucr.org The key observation supporting this is that this compound isolated from cotton tissues is optically active. derpharmachemica.comiucr.org An enzymatic reaction would selectively produce one enantiomer over the other, resulting in an optically active product. icac.org This stereospecificity is a hallmark of enzyme catalysis and indicates a controlled biological process rather than a random chemical reaction. icac.org
In addition to enzymatic conversion, 2,7-dihydroxycadalene can also spontaneously oxidize to form this compound. rsc.orgnih.gov This process, known as autoxidation, occurs in the presence of air and can be observed during laboratory extraction and purification, for instance, when the precursor is exposed to silica (B1680970) gel. derpharmachemica.com It is proposed that this oxidation involves a radical intermediate reacting with triplet oxygen. rsc.orgrsc.org The occurrence of both enzymatic transformation and autoxidation suggests a dual pathway for the formation of this compound from its immediate precursor. derpharmachemica.comiucr.org
Enzymology of this compound Biosynthesis
The biosynthesis of this compound is rooted in the broader isoprenoid pathway, which is responsible for producing a vast array of terpenoid compounds in plants.
This compound, as a C15 sesquiterpene, originates from the cytosolic branch of the terpenoid metabolism, specifically the mevalonate (B85504) pathway. nih.gov This fundamental pathway generates isoprene (B109036) units that are assembled into larger structures. The key linear C15 precursor for all sesquiterpenes, including the cadinane-type compounds that lead to this compound, is farnesyl pyrophosphate (FPP). derpharmachemica.comnih.govmodelseed.org
The biosynthesis of the characteristic cadinane skeleton of this compound from the linear FPP molecule is a critical, enzyme-catalyzed phase. rsc.orgrsc.org
Cyclization of FPP: The first committed step is the cyclization of FPP to form (+)-δ-cadinene. sippe.ac.cnnih.gov This reaction is catalyzed by the enzyme (+)-δ-cadinene synthase (CDNS), a type of sesquiterpene cyclase. nih.govresearchgate.net This enzyme is a key control point in the biosynthesis of all cadinane-type sesquiterpenoids in cotton. nih.gov
Post-Cyclization Modifications: Following the formation of the basic (+)-δ-cadinene skeleton, a series of oxidative modifications occur. These reactions are typically catalyzed by cytochrome P450 monooxygenases. sippe.ac.cnnih.gov For instance, the enzyme (+)-δ-cadinene-8-hydroxylase (CYP706B1) is known to hydroxylate (+)-δ-cadinene, representing an early step in the pathway leading to related sesquiterpene aldehydes. sippe.ac.cn While the specific enzymes for every subsequent step to 2,7-dihydroxycadalene are not fully elucidated, it is through such sequential hydroxylations and other modifications of the cadinane framework that the direct precursor to this compound is ultimately formed. nih.gov
Synthetic Methodologies and Chemical Transformations of Lacinilene C
Total Synthesis Approaches
Total synthesis provides a definitive confirmation of a proposed chemical structure and allows for the preparation of quantities of the compound for biological evaluation. Approaches to Lacinilene C and its immediate precursors often involve the strategic construction of its core cadinane (B1243036) skeleton and the introduction of the sensitive ortho-quinol moiety.
Given that the biological activity of this compound is stereodependent, with the (S)-enantiomer showing greater activity, enantioselective synthesis is of paramount importance. rsc.orgrsc.org The primary challenge lies in controlling the absolute stereochemistry of the quaternary carbon center.
Modern strategies have moved beyond classical resolution to catalytic asymmetric methods that can set the desired stereocenter with high fidelity. A prominent method involves the asymmetric oxidative dearomatization of a 2-naphthol (B1666908) precursor. rsc.orgrsc.org These reactions create the chiral ortho-quinol core of this compound in a single, stereocontrolled step. The success of these methods provides a direct route to enantiomerically enriched Lacinilene derivatives, which is crucial for detailed biological studies. rsc.org
A highly effective and studied method for the enantioselective synthesis of the Lacinilene core is the catalytic asymmetric hydroxylative dearomatization of 2-naphthols. rsc.orgnih.govrsc.org This reaction transforms a planar, aromatic precursor into the key three-dimensional ortho-quinol structure.
The process is typically catalyzed by a chiral N,N′-dioxide–scandium(III) complex. rsc.orgnih.gov Using an oxaziridine (B8769555) as the terminal oxidant, this system can deliver various substituted ortho-quinols in high yields (up to 99%) and with excellent enantioselectivities (up to 95:5 er). rsc.orgnih.govrsc.org The reaction proceeds under mild conditions and has been successfully applied to gram-scale synthesis. rsc.orgnih.gov The choice of the chiral ligand is critical for facial selectivity, and by using the enantiomer of the standard ligand, it is possible to synthesize the opposite enantiomer of the product. rsc.org A proposed catalytic model suggests that the scandium(III) center coordinates with the N,N'-dioxide ligand and the 2-naphthol substrate, allowing the oxidant to attack from a specific face, thereby controlling the stereochemistry. rsc.orgnih.gov
Table 1: Asymmetric Hydroxylative Dearomatization of 2-Naphthol Derivatives Data sourced from studies on N,N′-dioxide–Sc(III) catalyzed reactions. rsc.orgnih.gov
| Entry | Substrate (2-Naphthol Derivative) | Catalyst System | Yield (%) | Enantiomeric Ratio (er) |
| 1 | 1-Methyl-2-naphthol | L-PiPr₂–Sc(NTf₂)₃ | 99 | 95:5 |
| 2 | 1-Ethyl-2-naphthol | L-PiPr₂–Sc(NTf₂)₃ | 99 | 95:5 |
| 3 | 1-Propyl-2-naphthol | L-PiPr₂–Sc(NTf₂)₃ | 99 | 95:5 |
| 4 | Precursor to this compound Methyl Ether | L-RaPr₂–Sc(OTf)₃ | Quantitative | 83:17 |
| 5 | TBS-protected Precursor to Lacinilene D | L-PiPr₂–Sc(NTf₂)₃ | Quantitative | 95:5 |
Organocatalysis offers an alternative to metal-based systems for asymmetric synthesis. In the context of compounds related to this compound, a highly enantioselective, organocatalytic tandem ortho-hydroxylative phenol (B47542) dearomatization (o-HPD) followed by a [4+2] cycloaddition has been described. researchgate.net This methodology utilizes a chiral oxaziridinium organocatalyst, which can be generated from an accessible amine precatalyst. researchgate.netresearchgate.net
While this specific tandem reaction has been primarily demonstrated for the synthesis of bicyclo[2.2.2]octenones, the underlying principle of organocatalytic hydroxylative dearomatization is relevant. researchgate.netnih.gov Natural products like this compound methyl ether have been identified as potential targets for such efficient, mild-condition syntheses. researchgate.net The strategy involves the in-situ generation of a reactive ortho-quinol that is then trapped in a subsequent reaction, allowing for the rapid construction of molecular complexity from simple phenol precursors. beilstein-journals.org
Catalytic Asymmetric Hydroxylative Dearomatization of 2-Naphthols
Derivatization and Analog Synthesis
The synthesis of derivatives and analogs of this compound is crucial for probing structure-activity relationships and exploring related natural products. Methodologies developed for the total synthesis of the parent compound are often adaptable for this purpose.
This compound methyl ether is a naturally occurring derivative and a common synthetic target that can be converted to this compound. nih.govderpharmachemica.com Its synthesis has been approached through various routes.
One of the earliest total syntheses involved a multi-step sequence where a key transformation was the cyclization of an acid precursor using polyphosphoric acid (PPA) to form a tetralone intermediate. ccsenet.org This intermediate was then converted to a dihydronaphthalene, which upon oxidation yielded this compound methyl ether. ccsenet.org Another established method involves the direct oxidation of 2-hydroxy-7-methoxycadalene. researchgate.netcapes.gov.br This naphthol precursor rapidly autoxidizes to this compound 7-methyl ether. capes.gov.br
More modern approaches utilize the aforementioned catalytic asymmetric hydroxylative dearomatization. rsc.orgnih.gov A specific 2-naphthol precursor can be synthesized in several steps and then subjected to the chiral N,N′-dioxide–scandium(III) catalyst system to produce optically active this compound methyl ether in quantitative yield and with good enantioselectivity (83:17 er). nih.gov
Table 2: Selected Synthetic Approaches to this compound Methyl Ether
| Approach | Key Reagents/Steps | Reference |
| Polyphosphoric Acid Cyclization | Zinc/acetic acid reduction; PPA cyclization; OsO₄/NMMO oxidation; DDQ treatment | ccsenet.org |
| β-Naphthol to α-Ketol Oxidation | Oxidation of 2-hydroxy-7-methoxycadalene | researchgate.netfigshare.com |
| Catalytic Asymmetric Dearomatization | Sc(OTf)₃/L-RaPr₂ catalyst; Oxaziridine oxidant | nih.gov |
The synthetic platforms developed for this compound are versatile enough to produce other members of the lacinilene family. For example, the synthesis of Lacinilene D has been achieved using the catalytic asymmetric hydroxylative dearomatization of a TBS-protected 2-naphthol precursor. rsc.orgnih.gov This reaction proceeds in quantitative yield and with a high enantiomeric ratio (95:5 er). nih.gov Both the (S)- and (R)-enantiomers of Lacinilene D could be synthesized by selecting the appropriate enantiomer of the chiral ligand. nih.gov
Furthermore, the this compound scaffold serves as a late-stage intermediate for accessing more complex, arylated cadinane sesquiterpenoids. nih.gov Alanenses A and B, which feature an aromatic group at the C1 and C2 positions, respectively, have been synthesized from a Lacinilene E derivative. This was accomplished via an acid-mediated deoxygenative arylation, demonstrating a "contra-biosynthetic" approach where functionality is added to a pre-formed oxidized natural product skeleton. nih.gov
Deoxygenative Arylation Strategies
Challenges and Advancements in Stereoselective Synthesis
The synthesis of enantiomerically pure this compound and its derivatives is of significant interest due to the differential biological activity of its enantiomers; for example, the (S)-enantiomer of this compound is more potent against certain cotton bacterial pathogens than the (R)-enantiomer. rsc.org However, achieving high levels of stereoselectivity presents considerable challenges.
Control of Chemo-, Regio-, and Enantioselectivity
Controlling the chemo-, regio-, and enantioselectivity in the synthesis of this compound, particularly through methods like asymmetric hydroxylative dearomatization of naphthol precursors, is a significant hurdle. rsc.orgnih.gov Several factors contribute to this difficulty:
Side Reactions: The presence of oxidizing agents can lead to undesirable side reactions, such as the overoxidation of alkene functionalities within the molecule. rsc.orgnih.gov
Competitive Oxidation: There can be competition between oxidation at the desired ortho-position (leading to the ortho-quinol structure of this compound) and the para-position. rsc.orgnih.gov
Homocoupling: Dimerization of the starting materials or intermediates can occur, reducing the yield of the desired monomeric product. rsc.orgnih.gov
Recent advancements have focused on developing catalytic systems to overcome these challenges. A notable success is the use of a chiral N,N′-dioxide–scandium(III) complex to catalyze the asymmetric hydroxylative dearomatization of 2-naphthol derivatives with oxaziridines. rsc.orgnih.gov This system has been shown to produce various substituted ortho-quinols, including this compound methyl ether, in high yields and with good to excellent enantioselectivities (up to 95:5 er). nih.govrsc.org The choice of the ligand and the metal salt's counterion were found to be critical for achieving high selectivity. nih.gov For instance, a proposed catalytic model suggests that the substrate attacks the α-position of the 2-naphthol, and the facial selectivity is controlled by the chiral catalyst environment. rsc.org
Below is a table summarizing the optimization of the catalytic asymmetric hydroxylative dearomatization of a model 2-naphthol substrate.
| Entry | Catalyst (mol%) | Oxidant (equiv.) | Solvent | Temp (°C) | Yield (%) | er |
| 1 | 10 | 2.0 | DCM | 30 | 96 | 80:20 |
| 6 | 10 | 2.0 | DCM | 30 | 99 | 92:8 |
| 7 | 5 | 2.0 | DCM | 30 | 99 | 92.5:7.5 |
| 8 | 1 | 2.0 | DCM | 30 | 95 | 91:9 |
| 9 | 5 | 1.5 | DCM | 30 | 89 | 91.5:8.5 |
| Data derived from a study on the asymmetric hydroxylative dearomatization of 1-methylnaphthalen-2-ol. nih.gov |
Suppression of Side Reactions (e.g., α-ketol rearrangement)
A significant side reaction that plagues the synthesis of ortho-quinols like this compound is the α-ketol rearrangement. rsc.orgnih.govorganicreactions.org This rearrangement isomerizes the desired α-hydroxy ketone product, diminishing the yield and complicating purification. nih.gov
The development of specific catalytic systems has been instrumental in suppressing this unwanted transformation. In the context of the N,N′-dioxide–scandium(III) catalyzed hydroxylative dearomatization, it was discovered that the choice of the counterion on the scandium salt plays a crucial role. researchgate.netnih.gov When using scandium triflate (Sc(OTf)₃), a significant portion of the product mixture consisted of the α-ketol rearrangement byproduct. nih.gov However, by switching the counterion to bis(trifluoromethanesulfonyl)imide (NTf₂), as in Sc(NTf₂)₃, the α-ketol rearrangement was effectively suppressed, leading to the desired ortho-quinol product in high yield. nih.gov This highlights a key advancement in exercising precise control over the reaction pathway, enabling the efficient and clean synthesis of the Lacinilene core structure.
Mechanisms of Biological Activity of Lacinilene C
Antimicrobial Mechanisms.apsnet.orgderpharmachemica.comnih.govresearchgate.netthaiscience.info
Lacinilene C is a key component of the chemical defense system in cotton, exhibiting a range of antimicrobial activities. These mechanisms are crucial for protecting the plant from various pathogens. The compound's effectiveness stems from its ability to interfere with fundamental biological processes in microorganisms.
Antibacterial Activity against Plant Pathogens (e.g., Xanthomonas campestris pv. malvacearum).apsnet.orgnih.govresearchgate.netresearchgate.net
This compound, along with other related sesquiterpenoid phytoalexins like 2,7-dihydroxycadalene (DHC), accumulates in cotton leaves following infection by the bacterial pathogen Xanthomonas campestris pv. malvacearum. apsnet.orgnih.gov This accumulation is a characteristic of a hypersensitive resistant response in the plant. researchgate.net Research has shown that these compounds are found in high concentrations in the cells near the infection sites. ird.fr The presence of this compound and its counterparts has been directly linked to the inhibition of the pathogen's growth, forming a crucial part of the cotton plant's resistance to bacterial blight. ird.frapsnet.org The concentrations of these phytoalexins at the infection sites are high enough to be responsible for stopping the multiplication of the bacteria. researchgate.netresearchgate.net
Inhibition of Bacterial Growth.nih.gov
The primary antimicrobial action of this compound is the inhibition of bacterial multiplication. apsnet.org In vitro studies have demonstrated that this compound, often in synergy with other phytoalexins, can completely halt the growth of X. c. pv. malvacearum. apsnet.org This inhibitory effect is a cornerstone of the plant's defense strategy, preventing the spread of infection. The mechanism of this inhibition is complex and involves several of the activities detailed in the following sections.
Photoactivation and Enhanced Activity.nih.gov
A fascinating aspect of this compound's biological activity is its enhancement by light. apsnet.org When exposed to light, particularly in the 300-700 nm range, the antibacterial potency of this compound is significantly increased. apsnet.orgapsnet.org This photoactivation suggests that the compound acts as a photosensitizer, a molecule that can absorb light energy and transfer it to other molecules, leading to toxic effects on the pathogen. apsnet.org This light-dependent toxicity is also observed against the host plant's own cells, highlighting the potent nature of this defense mechanism. researchgate.netresearchgate.net
DNA Nicking and Single-Strand Breaks.nih.gov
One of the key mechanisms by which photoactivated this compound exerts its antimicrobial effect is through the damage of bacterial DNA. apsnet.org Upon irradiation with light, this compound can induce single-strand breaks, or "nicks," in plasmid DNA. apsnet.orgapsnet.org This DNA nicking is a severe form of damage that can disrupt DNA replication and transcription, ultimately leading to bacterial cell death. biorxiv.orgnih.gov The process is thought to involve the generation of reactive oxygen species, which are highly reactive molecules that can attack and damage the DNA structure. apsnet.org
Enzyme Inactivation.nih.gov
Pharmacological Activities and Mechanisms
The chemical compound this compound and its derivatives have been the subject of scientific investigation to determine their biological effects. Research has explicitly linked these compounds to several pharmacological activities, including anti-inflammatory, anticancer, and airway smooth muscle contractile effects.
Anti-inflammatory Effects
This compound has demonstrated potential as an anti-inflammatory agent, primarily through its interaction with the cyclooxygenase-2 (COX-2) enzyme.
Cyclooxygenase-2 (COX-2) is an enzyme that becomes more abundant during inflammatory processes and is a key target for anti-inflammatory drugs. researchgate.netnih.govnih.gov this compound, isolated from the fibrous roots of Alangium chinense, has been identified as an inhibitor of the COX-2 enzyme. nih.gov In a study evaluating various compounds from this plant, this compound was among those that showed inhibitory effects on COX-2. nih.gov The inhibition of this enzyme is a critical mechanism for reducing inflammation, as it curtails the production of prostaglandins, which are mediators of the inflammatory response. researchgate.netnih.gov
Anticancer/Cytotoxic Activities
This compound and its stereoisomers have exhibited cytotoxic effects against various human cancer cell lines, indicating their potential as anticancer agents.
In a study investigating the bioactive constituents of Alangium chinense, this compound (referred to as compound 6 in the study) was evaluated for its cytotoxic activity against three human tumor cell lines: HepG2 (liver cancer), Caco-2 (colon cancer), and HeLa (cervical cancer). nih.gov The research demonstrated that this compound was among the compounds from the plant that showed cytotoxicity against the HepG2 cell line. nih.govresearchgate.net Other compounds from the same plant exhibited cytotoxicity against Caco-2 and HeLa cells, highlighting the potential of this class of compounds in cancer research. nih.govresearchgate.net
Table 1: Cytotoxic Activity of Compounds from Alangium chinense
| Compound | Cancer Cell Line | Activity |
|---|---|---|
| This compound | HepG2 | Cytotoxic nih.govresearchgate.net |
| Compound 5 | HepG2 | Cytotoxic nih.govresearchgate.net |
| Compound 13 | HepG2 | Cytotoxic nih.govresearchgate.net |
| Compound 21 | HepG2, Caco-2 | Cytotoxic nih.govresearchgate.net |
| Compound 2 | Caco-2 | Cytotoxic nih.govresearchgate.net |
This table is based on findings from a study on bioactive constituents from the fibrous roots of Alangium chinense. nih.gov
Further research into the cytotoxic properties of this compound derivatives has shown activity against other cancer cell lines. Specifically, (S)-(-)-lacinilene C was tested for its cytotoxicity against several human cancer cell lines. researchgate.netresearchgate.net While other related compounds, alangene A and alangene D, showed promising activity against the MOLT-3 (acute lymphoblastic leukemia) cancer cell line, the specific activity of (S)-(-)-lacinilene C against this cell line was also evaluated as part of the study. researchgate.netresearchgate.net
Cytotoxicity against Cancer Cell Lines (e.g., HepG2, Caco-2, HeLa)
Airway Smooth Muscle Contraction (this compound methyl ether)
A derivative of this compound, this compound methyl ether (LCME), has been identified as a causative agent in byssinosis, an occupational lung disease. nih.gov Studies on isolated canine tracheal smooth muscle strips revealed that LCME induces strong and sustained contractions. nih.gov The mechanism of this contraction involves enhancing the movement of calcium through potential-dependent channels in the smooth muscle cell membranes. nih.gov This action does not rely on the activation of specific receptors for acetylcholine, 5-hydroxytryptamine (5-HT), or histamine (B1213489). nih.gov The contractile effect of LCME could be significantly reduced by the calcium channel antagonist verapamil (B1683045) and relaxed by the beta-receptor agonist isoproterenol. nih.gov
Potential Role in Byssinosis (this compound 7-methyl ether)
This compound 7-methyl ether, a derivative of this compound, has been identified as a potential causative agent in byssinosis, an occupational respiratory illness affecting cotton mill workers. derpharmachemica.comcotton.orgtandfonline.com This compound is found in cotton bracts and can be inhaled through dust generated during fiber processing. tandfonline.comresearchgate.net
Research into the biological effects of this compound 7-methyl ether has revealed its ability to induce physiological responses relevant to respiratory distress. Studies on isolated canine tracheal smooth muscle (TSM) showed that this compound 7-methyl ether causes potent and sustained contractions. chemfaces.com This contractile effect is believed to be mediated by an enhanced movement of calcium through the potential-dependent channels of smooth muscle cell membranes. chemfaces.com Notably, this mechanism of action appears to be independent of specific membrane receptors for acetylcholine, 5-hydroxytryptamine (5-HT), and histamine. chemfaces.com The cadalene (B196121) precursors to lacinilenes are also considered potential contributors to byssinosis due to their chemical reactivity. tandfonline.com
Table 1: Research Findings on this compound 7-methyl ether and Byssinosis
| Finding | Organism/System Studied | Implication | Reference(s) |
|---|---|---|---|
| Implicated as a causative agent of byssinosis. | General Research | Links compound to respiratory disease. | derpharmachemica.comcotton.orgtandfonline.comresearchgate.net |
| Causes strong, sustained contractions of tracheal smooth muscle. | Canine Tracheal Smooth Muscle (TSM) | Explains potential for airway constriction. | chemfaces.com |
| Enhances calcium movement through smooth muscle cell membrane channels. | Canine Tracheal Smooth Muscle (TSM) | Elucidates the mechanism of muscle contraction. | chemfaces.com |
| Action is independent of acetylcholine, 5-HT, and histamine receptors. | Canine Tracheal Smooth Muscle (TSM) | Suggests a direct effect on muscle cells rather than receptor-mediated pathways. | chemfaces.com |
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies for this compound and related compounds have provided insights into the chemical features necessary for their biological effects. This compound is a phytoalexin, an antimicrobial compound produced by plants like cotton in response to pathogens. nih.govicac.org It is formed from the auto-oxidation of its precursor, 2,7-dihydroxycadalene. apsnet.org
The biological activity of these compounds is linked to their specific chemical structures. For instance, this compound and its precursor 2,7-dihydroxycadalene are toxic to the bacterial pathogen Xanthomonas campestris pv. malvacearum (Xcm), whereas the methylated precursor, 2-hydroxy-7-methoxycadalene, is not. icac.org This suggests that the hydroxyl groups are crucial for its antibacterial activity. The α-methylene-γ-lactone moiety present in some related sesquiterpenoids has also been identified as essential for cytotoxicity. taylorandfrancis.com Furthermore, initial SAR studies on related alanense natural products, which are arylated derivatives of the lacinilene framework, indicate that the aromatic group at certain positions is essential for their inhibitory activity. rsc.org
A significant aspect of this compound's biological activity is its stereochemistry. The molecule possesses a single asymmetric center at the C-1 position, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-Lacinilene C and (R)-Lacinilene C. icac.org Research has consistently shown that there are significant differences in the biological activity between these two enantiomers. icac.org
Studies have demonstrated that the (S)-enantiomer of this compound is more biologically active than the (R)-enantiomer. nih.govrsc.orgrsc.org This enantiomeric selectivity is particularly evident in its role as a phytoalexin in cotton. The (-)-enantiomer, which corresponds to the (S) configuration, is more toxic to the bacterial pathogen Xanthomonas campestris pv. malvacearum (Xcm). icac.org In fact, the cotton cultivar that exhibited greater resistance to this pathogen was found to produce the more active (S)-enantiomer. icac.org This highlights the importance of stereospecificity in the defensive mechanisms of plants and in the molecular interactions between the compound and its biological target.
Table 2: Enantiomeric Activity of this compound
| Enantiomer | Configuration | Biological Activity against Xanthomonas campestris pv. malvacearum (Xcm) | Reference(s) |
|---|---|---|---|
| (-)-Lacinilene C | (S) | More toxic; associated with higher plant resistance. | icac.org |
| (+)-Lacinilene C | (R) | Less active. | nih.govrsc.orgrsc.org |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| This compound 7-methyl ether |
| 2,7-dihydroxycadalene |
| 2-hydroxy-7-methoxycadalene |
| Acetylcholine |
| 5-hydroxytryptamine (5-HT) |
| Histamine |
| (S)-Lacinilene C |
Analytical and Extraction Methodologies for Lacinilene C
Extraction Techniques from Plant Matrices
The isolation of Lacinilene C from plant materials, such as cotton (Gossypium) and Bombax malabaricum, involves several extraction methodologies. mdpi.combioline.org.br The choice of solvent and technique significantly impacts the efficiency and selectivity of the extraction process.
Aqueous Extraction
Aqueous extraction has been utilized for isolating this compound. In one method, samples are blended with water in the dark to minimize potential photodegradation. The resulting aqueous filtrate is then partitioned with diethyl ether to transfer this compound into the organic phase, which is subsequently concentrated for analysis. tandfonline.com However, studies have indicated that aqueous extraction followed by ether partition is less efficient compared to other non-aqueous solvent-based methods. tandfonline.comtandfonline.com For instance, research on cotton dust and related materials showed that both ether and hexane (B92381) Soxhlet extractions were more effective in removing this compound 7-methyl ether than the aqueous extraction method. tandfonline.com
Ethanol (B145695) Extraction
Ethanol has been employed as a solvent for the extraction of this compound and related compounds. In one study, dried and ground bark of Sterculia tavia was extracted with ethanol by percolation at room temperature. nih.gov Another procedure for analyzing this compound 7-methyl ether and scopoletin (B1681571) in cotton bract and leaf involved an initial aqueous extraction followed by an ethanol extraction. researchgate.net Maceration with 95% ethanol has also been used to isolate sesquiterpenes, including this compound, from the root bark of Bombax malabarica. mdpi.com Furthermore, a 70% aqueous ethanol solution has been used to extract compounds from Bombax malabaricum flowers. mdpi.com
Soxhlet Extraction (Diethyl Ether, Hexane)
Soxhlet extraction is a continuous extraction method that has proven to be highly effective for this compound. This technique has been successfully used with both diethyl ether and hexane as solvents. tandfonline.com Research indicates that exhaustive Soxhlet extraction with either of these solvents is more efficient than aqueous extraction methods. tandfonline.comtandfonline.com In a typical procedure, the plant material is placed in an extraction thimble and continuously extracted with the chosen solvent in the dark. The resulting extract is then concentrated for subsequent analysis. tandfonline.com This method has been applied to various cotton plant parts to quantify both this compound and its 7-methyl ether derivative. researchgate.net
Acetonitrile (B52724) Extraction-Hexane Partition
Another effective method involves extraction with acetonitrile followed by partitioning with hexane. In this procedure, the sample is first extracted with multiple portions of acetonitrile. The combined acetonitrile filtrates are then partitioned with hexane. tandfonline.com The hexane layer, containing the this compound, is then concentrated and analyzed. tandfonline.com This technique has shown comparable extraction levels to ether Soxhlet extraction for this compound 7-methyl ether from cotton leaf, although it may exhibit greater variability. tandfonline.comtandfonline.com
Table 1: Comparison of Extraction Methods for this compound 7-Methyl Ether from Cotton Leaf
| Extraction Method | Mean (µg/g) | Standard Deviation |
| Ether Soxhlet | 1159 | 58 |
| Acetonitrile-Hexane Partition | 1156 | 134 |
| Aqueous Extraction-Ether Partition | 17.6 | Not Reported |
Data sourced from Berni et al. (1982) and Doolan et al. (1983). tandfonline.comresearchgate.net
Chromatographic Separation and Quantification
Following extraction, chromatographic techniques are essential for the separation and quantification of this compound from the complex mixture of co-extracted compounds.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the predominant method for the quantification of this compound and its derivatives. tandfonline.comresearchgate.netresearchgate.net Both normal-phase and reversed-phase HPLC have been successfully applied.
Normal-phase HPLC, utilizing a silica-based column and a non-polar mobile phase, has been described as a preferred method for the separation of this compound 7-methyl ether from extracts of cotton dust. tandfonline.com A gradient solvent system is often employed to achieve optimal separation. tandfonline.com
Reversed-phase HPLC is also widely used. For instance, a Supelcosil LC-C18 column with a mobile phase consisting of acetonitrile, methanol (B129727), isopropanol, and water (45:13:2:40, v/v) has been used for the simultaneous quantification of this compound, this compound 7-methyl ether, and their precursors from cotton bracts. tandfonline.com Another reversed-phase method employed a C-18 column with 85% methanol in water as the mobile phase to isolate this compound from a silica (B1680970) gel column fraction. nih.gov
The detection of this compound in HPLC analysis is typically performed using a UV detector, with absorption monitored at specific wavelengths, such as 340 nm for this compound 7-methyl ether. tandfonline.com
Table 2: HPLC Methods for this compound Analysis
| HPLC Mode | Column | Mobile Phase | Application |
| Normal Phase | Radial-Pak B | Gradient Solvent System | Quantification of this compound 7-methyl ether from cotton dust extracts. tandfonline.com |
| Reversed Phase | Supelcosil LC-C18 | Acetonitrile:Methanol:Isopropanol:Water (45:13:2:40, v/v) | Simultaneous quantification of this compound and related compounds from cotton bracts. tandfonline.com |
| Reversed Phase | C-18 | 85% Methanol in Water | Isolation of this compound from a semi-purified fraction. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Related Terpenes
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org This technique is particularly valuable in the analysis of volatile organic compounds. In the context of this compound biosynthesis, GC-MS has been employed to analyze related volatile terpenes. For instance, in studies involving transgenic cotton plants where the this compound pathway was induced, GC-MS analysis of leaf extracts identified the presence of an additional terpene with a molecular weight of 218, which was subsequently identified as δ-cadinen-2-one. chemfaces.com While direct GC-MS analysis of this compound is less commonly reported, predicted GC-MS spectra are available in databases, suggesting its theoretical applicability. foodb.cahmdb.ca The high temperatures used in the GC-MS injection port, which can reach 300°C, may cause thermal degradation of some molecules, potentially leading to the analysis of degradation products rather than the original compound of interest. wikipedia.org
Chromatographic Isolation
The isolation of this compound from its natural sources, primarily cotton (Gossypium), involves multi-step chromatographic procedures to separate it from a complex mixture of phytochemicals. A common initial step is the extraction from dried and powdered plant material, such as cotton bracts, using solvent systems like methanol-acetone (8:2, v/v). tandfonline.com
Following extraction, preliminary separation and concentration are often achieved using solid-phase extraction (SPE) cartridges. Researchers have successfully used silica and reverse-phase SEP-PAK C18 cartridges for this purpose. tandfonline.comtandfonline.com A novel strategy for SEP-PAK C18 involves extracting the compounds from an aqueous solution, adsorbing them onto the cartridge, drying the cartridge with nitrogen gas, and then eluting with a non-polar solvent. tandfonline.comtandfonline.com This method provides a selective and quantitative recovery of hydrophobic compounds like this compound. tandfonline.comtandfonline.com
Final purification is typically accomplished using High-Performance Liquid Chromatography (HPLC). Both normal-phase and reverse-phase HPLC have been utilized. One documented method employs a Supelcosil LC-C18 column with a mobile phase of acetonitrile-methanol-isopropanol-water (45:13:2:40, v/v) to separate this compound, its methyl ether, and their cadalene (B196121) precursors. tandfonline.com Another approach used a semi-preparative reverse-phase HPLC system with a Zorbax Eclipse XDB C8 column and a water/methanol gradient for purification. iucr.org
Table 1: Examples of Chromatographic Systems for this compound Isolation
| Step | Technique | Stationary Phase | Mobile Phase/Solvent | Source |
|---|---|---|---|---|
| Extraction | Solvent Extraction | - | Methanol-Acetone (8:2, v/v) | tandfonline.com |
| Concentration | Solid-Phase Extraction | SEP-PAK C18 | Water (loading), Non-polar solvent (elution) | tandfonline.comtandfonline.com |
| Purification | HPLC | Supelcosil LC-C18 | Acetonitrile-Methanol-Isopropanol-Water (45:13:2:40) | tandfonline.com |
| Purification | Semi-preparative HPLC | Zorbax Eclipse XDB C8 | Water-Methanol Gradient | iucr.org |
Spectroscopic Characterization
Once isolated, the definitive structure of this compound is determined through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the molecular structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR are used to map the carbon-hydrogen framework of this compound and its related compounds. chemfaces.com For example, ¹H and ¹³C NMR analyses were critical in identifying δ-cadinen-2-one, a key intermediate in the this compound biosynthetic pathway. chemfaces.com The structures of newly isolated or synthesized sesquiterpenoids related to this compound are routinely confirmed by comparing their experimental NMR data with those of the known natural products. nih.govresearchgate.net
Crystal Structure Analysis
X-ray crystal structure analysis provides unambiguous proof of a molecule's three-dimensional structure and absolute configuration. While a crystal structure for this compound itself is not prominently cited in the provided results, the structure of its close derivative, this compound 7-methyl ether, has been determined. iucr.org This analysis revealed its conformation, the planarity of its phenyl ring, and the presence of weak C-H···O hydrogen bonds that link molecules in the crystal lattice. iucr.org Furthermore, single-crystal X-ray diffraction has been used to establish the absolute configuration of synthetic precursors to related lacinilene derivatives and to revise the misassigned structures of other natural products. researchgate.netrsc.org
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule, allowing for the calculation of its molecular formula. thermofisher.com For this compound (C₁₅H₁₈O₃), the monoisotopic mass has been determined to be 246.125594432 Da. nih.gov This precise measurement is crucial for confirming the identity of the compound. Mass spectrometric data are also consistently used alongside NMR data to verify the structures of both natural and synthesized lacinilene-type sesquiterpenoids. nih.gov
Table 2: Physical and Spectrometric Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₈O₃ | nih.gov |
| Molecular Weight | 246.30 g/mol | nih.gov |
| Monoisotopic Mass | 246.125594432 Da | nih.gov |
| Topological Polar Surface Area | 57.5 Ų | nih.gov |
Quantitative Analysis
Methods for the quantitative analysis of this compound are important for understanding its biosynthesis and accumulation in plant tissues, particularly in response to stressors. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose. capes.gov.br An HPLC procedure has been developed that is applicable to the simultaneous quantification of this compound, this compound 7-methyl ether, and their precursors. tandfonline.com Using such methods, studies have re-evaluated the endogenous levels of the methyl ether in cotton bracts, finding that concentrations did not exceed 60 ppm. tandfonline.com Another HPLC method determined the amount of this compound 7-methyl ether in frost-killed cotton bract and leaf to be 17.8 ppm and 17.6 ppm, respectively. researchgate.netresearchgate.net
In addition to HPLC, a rapid, semi-quantitative method has been developed based on thin-layer chromatography (TLC). apsnet.org This method relies on the image analysis of the yellow-green autofluorescence of the lacinilenes after separation on a TLC plate, providing a faster, though less precise, estimation of their amounts in plant tissues responding to infection. apsnet.org
Factors Affecting Content and Extraction Efficiency
The concentration and successful extraction of this compound and its derivatives are contingent upon several variables, from the physiological state of the plant to the specifics of the extraction procedure.
A. Plant-Related Factors:
Genetic Background: Different cotton cultivars exhibit varying production levels of this compound. icac.org For instance, near-isogenic lines of Gossypium hirsutum carrying specific bacterial blight resistance genes (B genes) show different capacities for phytoalexin accumulation. The AcB5 line, in particular, accumulates significantly higher amounts of this compound compared to other resistant lines. apsnet.org
Inducing Factors: The synthesis of this compound is often induced in response to biotic and abiotic stressors. Inoculation with the bacterium Xanthomonas citri subsp. malvacearum elicits the production of this compound. icac.orgapsnet.org Fungal elicitors from Verticillium dahliae also trigger the biosynthesis of its precursors. nih.gov Furthermore, environmental conditions such as cold weather have been observed to result in the accumulation of this compound in cotton leaves. apsnet.org
Plant Tissue: this compound and its related compounds are not uniformly distributed throughout the plant. They have been isolated from cotton bracts, leaves, and cotyledons. icac.orgcotton.org The concentration can vary significantly between these tissues. For example, this compound 7-methyl ether has been found at concentrations over 500 ppm in bracts. cotton.org
B. Extraction and Analytical Methodologies:
Extraction Solvents and Techniques: The choice of solvent and extraction method is crucial for the efficient recovery of this compound. A new extraction procedure was developed to ensure the complete removal of this compound 7-methyl ether from cotton dust. researchgate.netresearchgate.net While methanol is a commonly used solvent for extracting phytochemicals, including terpenoids, from plant material, the optimization of solvent systems is essential for maximizing yield. nih.govfrontiersin.org For comprehensive metabolite profiling, a combination of organic and aqueous solvents, such as a chloroform:methanol:water mixture, is often employed. nih.gov
Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound and its derivatives. researchgate.netresearchgate.net For broader analysis, Liquid Chromatography/Mass Spectrometry (LC/MS) and Gas Chromatography/Mass Spectrometry (GC/MS) are powerful techniques for the identification and profiling of metabolites, including this compound, in plant extracts. nih.gov
Sample Preparation and Handling: The stability of this compound must be considered during sample preparation. These sesquiterpenoids can be chemically unstable. apsnet.org For instance, the cadalene precursors of this compound can auto-oxidize to form lacinilenes during chromatographic analysis. apsnet.org
Below is a table summarizing key factors that influence the content and extraction of this compound.
| Factor Category | Specific Factor | Effect on this compound |
| Plant-Related | Genetic Makeup (Cultivar) | Different cotton lines show varied production levels. icac.orgapsnet.org |
| Inducing Stimuli | Pathogen infection (bacterial, fungal) and abiotic stress (cold) trigger biosynthesis. icac.orgapsnet.orgnih.gov | |
| Plant Tissue | Concentrations differ between leaves, bracts, and cotyledons. icac.orgcotton.org | |
| Methodological | Extraction Solvent | The choice of solvent (e.g., methanol, chloroform:methanol:water) impacts recovery efficiency. nih.govfrontiersin.org |
| Analytical Technique | HPLC is used for quantification, while LC/MS and GC/MS provide broader profiling. researchgate.netnih.gov | |
| Sample Handling | The chemical instability of this compound and its precursors requires careful handling to prevent degradation or conversion. apsnet.org |
Localization through Fluorescence-Activated Cell Sorting
Pinpointing the precise location of this compound accumulation within plant tissues during a defense response is crucial for understanding its function. Fluorescence-activated cell sorting (FACS) has proven to be an invaluable tool for this purpose. apsnet.orgbio-rad.com
When cotton plants mount a defense against pathogens, they often produce fluorescent compounds, including the yellow-green autofluorescent lacinilenes. apsnet.org This fluorescence can be visualized using microscopy and provides a preliminary indication of the location of these defensive compounds. apsnet.org
To quantify the accumulation of phytoalexins in specific cell populations, researchers have employed FACS. apsnet.org This technique allows for the separation of a heterogeneous mixture of cells based on their light-scattering and fluorescent properties. bio-rad.com In the context of this compound, cells from infected cotton cotyledons can be sorted based on their fluorescence intensity. apsnet.org
Research has demonstrated that brightly fluorescent mesophyll cells, when isolated from less fluorescent cells via FACS, contain significantly higher concentrations of this compound. apsnet.org Specifically, these brightly fluorescent cells held 10 to 25 times more this compound than their less fluorescent counterparts. apsnet.org This finding confirms that over 90% of the phytoalexin is concentrated at the site of infection, within these specific, responding cells. apsnet.org This localization is a key aspect of the plant's hypersensitive response, effectively containing the pathogen.
The use of FACS provides a quantitative method to link the observed fluorescence in plant tissues directly to the accumulation of specific defensive compounds like this compound, thereby validating the role of these molecules in localized plant defense.
Future Directions and Research Opportunities in Lacinilene C Studies
Elucidation of Remaining Biosynthetic Gaps
While the biosynthetic pathway of Lacinilene C is generally understood to originate from the cyclization of farnesyl pyrophosphate to form the cadinane (B1243036) framework, followed by oxidative modifications, specific enzymatic steps and regulatory mechanisms remain to be fully elucidated. rsc.orgicac.org It is proposed that this compound is produced enzymatically from the oxidation of 2,7-dihydroxycadalene. nih.govderpharmachemica.comresearchgate.net This precursor, along with its methylated derivative 2-hydroxy-7-methoxycadalene, rapidly autoxidizes to this compound and this compound 7-methyl ether, respectively, particularly on silica (B1680970) gel. researchgate.net The occurrence of this compound in optically active forms strongly suggests an enzyme-mediated process rather than spontaneous oxidation in the plant. derpharmachemica.comresearchgate.net
A key area for future research is the identification and characterization of the specific oxidoreductases or other enzymes responsible for the conversion of 2,7-dihydroxycadalene to this compound. While a cytochrome P450 mono-oxygenase, CYP706B1, has been identified as responsible for the 8-hydroxylation of (+)-δ-cadinene, an early step in the pathway leading to related sesquiterpenoids like gossypol (B191359), the enzymes for the final steps to this compound are unknown. sippe.ac.cn Investigating the genetic and biochemical mechanisms that control the expression and activity of these enzymes will provide a more complete picture of how cotton plants (family Malvaceae) produce this important phytoalexin. nih.govapsnet.org Furthermore, understanding the regulation of this pathway, including the factors that trigger the expression of the relevant biosynthetic genes, is crucial. okstate.eduscielo.br
It is hypothesized that this compound and alanense A may share a common biosynthetic precursor, 2,7-dihydroxycadalene. rsc.org The proposed biosynthesis involves the reaction of a radical intermediate with triplet oxygen to form this compound. rsc.org Further investigation into this proposed radical-mediated mechanism could fill significant gaps in our understanding.
Discovery of Novel Biological Activities and Therapeutic Applications
This compound and its derivatives have demonstrated notable biological activities, primarily as phytoalexins that inhibit the growth of cotton bacterial pathogens like Xanthomonas campestris. nih.govrsc.org The (-)-enantiomer, which has the (S) configuration at C-1, is reported to be more active against X. campestris than the (+)-(R)-enantiomer. icac.orgrsc.org This highlights the stereospecificity of its biological function.
Future research should focus on screening this compound against a broader range of microbial pathogens, including other bacteria and fungi, to uncover new antimicrobial applications. Given that related cadinane sesquiterpenoids have shown cytotoxic activities, exploring the anticancer potential of this compound is a promising avenue. taylorandfrancis.comresearchgate.net Initial studies on related compounds like alanenses A and B, which are C1- and C2-arylated derivatives, have shown inhibitory activity toward spontaneous calcium channel oscillations (SCOs), suggesting potential applications in neurological or cardiovascular research. rsc.org Investigating whether this compound shares these or other activities could open up new therapeutic possibilities.
The exploration of this compound's biological activities should also extend to its potential as an anti-inflammatory or enzyme-inhibiting agent, properties observed in other terpenoids. nih.govrjptonline.org A comprehensive evaluation of its pharmacological profile is warranted to identify novel therapeutic uses.
Development of More Efficient and Enantioselective Synthetic Routes
The stereochemistry of this compound is crucial for its biological activity, with the (S)-enantiomer showing greater potency. nih.gov This necessitates the development of efficient and highly enantioselective synthetic methods to produce optically pure enantiomers for further biological evaluation.
Current research has made strides in this area. One notable method involves the asymmetric hydroxylative dearomatization of 2-naphthols catalyzed by a chiral N,N′-dioxide–scandium(III) complex. nih.govrsc.orgrsc.org This approach has been used to synthesize this compound methyl ether and Lacinilene D in high yields and good enantioselectivities. nih.govrsc.orgrsc.org The development of this catalytic asymmetric oxidative dearomatization is significant as it mimics the proposed enzymatic oxidation of dihydroxycadalenes in nature. nih.govrsc.org
| Synthetic Approach | Catalyst/Reagent | Key Features | Reference |
| Asymmetric Hydroxylative Dearomatization | Chiral N,N′-dioxide–scandium(III) complex | High yields and good enantioselectivities for this compound derivatives. | nih.govrsc.org |
| Oxidation of 2-naphthol (B1666908) derivative | Sc(NTf2)3/rac-L-PiPr2 complex | Catalytic hydroxylative dearomatization. | rsc.org |
Investigation of Structure-Activity Relationships for Specific Mechanisms
Understanding the relationship between the structure of this compound and its biological activity is fundamental for designing more potent and selective analogs. The observation that the (S)-enantiomer is more active than the (R)-enantiomer against Xanthomonas campestris is a key starting point. nih.govrsc.org
Future studies should involve the synthesis of a variety of this compound analogs with systematic modifications to the core structure. For example, altering the substituents on the aromatic ring, modifying the isopropyl group, or changing the oxidation state of the quinone moiety could reveal which parts of the molecule are essential for its activity. The α-methylene-γ-lactone moiety has been identified as essential for the cytotoxicity of some related lactones, and similar investigations for this compound are needed. taylorandfrancis.com
In the case of the related alanenses, the aromatic group at the C1- and C2-positions was found to be crucial for their inhibitory activity on SCOs. rsc.org Similar detailed structure-activity relationship (SAR) studies on this compound for its antibacterial activity could guide the development of new, more effective antibacterial agents. acs.org These studies would help to pinpoint the specific molecular interactions responsible for its mechanism of action.
Exploration of this compound as a Biochemical Tool or Precursor
The chemical structure of this compound makes it a valuable starting material for the synthesis of other complex molecules. Its reactive ortho-quinol moiety and chiral center provide handles for further chemical transformations.
One promising application is its use as a precursor for the synthesis of other bioactive natural products. For instance, this compound methyl ether has been used as a starting point in the deoxygenative arylation to synthesize alanenses A and B. rsc.org This demonstrates the potential of this compound as a versatile scaffold in synthetic chemistry.
Future research could explore using this compound and its derivatives to create probes for studying biological processes. By attaching fluorescent tags or other reporter groups, these molecules could be used to visualize their interactions with cellular targets and elucidate their mechanisms of action. The development of new synthetic methodologies, such as those utilizing N-phthalimido-oxy isobutyrate (NPIB) for deoxygenative transformations, further expands the possibilities for modifying this compound for these purposes. rsc.org
| Application | Description | Reference |
| Synthetic Precursor | Lacinilene C7-methyl ether used in the total synthesis of alanenses A and B. | rsc.org |
| Biochemical Tool | Potential for creating molecular probes to study biological interactions. | nih.gov |
Ecological and Agricultural Implications
This compound is a phytoalexin, a type of antimicrobial compound produced by plants in response to pathogen attack. icac.orgapsnet.org Its production in cotton (Gossypium hirsutum) is a defense mechanism against bacterial blight caused by Xanthomonas campestris pv. malvacearum. icac.orgird.fr The accumulation of this compound and related sesquiterpenoids is a key component of the plant's induced resistance. apsnet.org
Understanding the ecological role of this compound could have significant agricultural implications. Enhancing the natural production of this compound in cotton plants through genetic engineering or breeding could lead to crops with improved resistance to bacterial diseases, potentially reducing the need for chemical pesticides. okstate.edu Studies have shown that cotton lines with higher resistance to bacterial blight accumulate higher levels of this compound and other phytoalexins. apsnet.org
Future research should investigate the environmental factors and genetic controls that regulate this compound production in cotton. cotton.org Furthermore, exploring the effects of this compound on other organisms in the agricultural ecosystem, such as beneficial microbes and insect pests, would provide a more complete understanding of its ecological significance. tandfonline.comsci-hub.se The presence of this compound-7-methyl ether in dried cotton bracts has been investigated in the context of byssinosis, a respiratory disease, highlighting the need to understand the distribution and effects of these compounds in agricultural by-products. researchgate.netopenrepository.com
Q & A
Q. What are the key synthetic routes for Lacinilene C, and how do reaction conditions influence yields and stereoselectivity?
this compound is synthesized via catalytic asymmetric hydroxylative dearomatization of 2-naphthols. A common route involves:
- Step 1 : Conversion of 2-naphthol derivatives (e.g., compound 12) to intermediates (compound 13) with 82% yield using reaction conditions optimized for regioselectivity .
- Step 2 : Further transformation to intermediates like 1y (60% yield), followed by oxidation to 3y (90% yield) .
- Final Steps : Coupling with methyl ether derivatives (45% yield, 83:17 stereoselectivity) and subsequent reduction to this compound (99% yield, [α]D = -237.29) . Key factors include catalyst choice (e.g., chiral N,N′-dioxide/Sc(III) complexes) and temperature (lower temperatures improve enantiomeric excess) .
Q. How is this compound’s molecular structure validated experimentally?
Structural confirmation relies on:
Q. What role does this compound play in plant defense mechanisms?
this compound is a biosynthetic intermediate in cotton’s terpenoid pathway, contributing to defense against bacterial blight (Xanthomonas campestris). Antisense suppression of (+)-δ-cadinene synthase (a key enzyme in its biosynthesis) reduces pathogen resistance, highlighting its role in induced defense responses .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized in asymmetric synthesis of Lacinilene derivatives?
- Catalyst Design : Chiral N,N′-dioxide/Sc(III) complexes achieve up to 95:5 enantiomeric ratio (er) under mild conditions .
- Temperature Control : Lowering reaction temperature to 0°C enhances selectivity .
- Substrate Engineering : Electron-withdrawing groups on 2-naphthols improve regiochemical control . Methodological validation includes HPLC analysis with chiral columns to quantify ee .
Q. What contradictions exist between biosynthetic and synthetic pathways in stereochemical outcomes?
- Biosynthetic Pathway : Enzymatic cascades (e.g., CDNS enzyme) produce this compound with inherent stereochemical fidelity, likely due to enzyme-substrate specificity .
- Synthetic Routes : Catalytic methods may yield racemic mixtures unless chiral auxiliaries or asymmetric catalysts are employed. For example, synthetic this compound methyl ether shows no stereochemical dependency in antiproliferative activity (IC₅₀ = 4.0 µM for racemic vs. natural compounds) . Reconciling these requires comparative studies using isotopic labeling or enzymatic resolution .
Q. What methodological challenges arise in assessing this compound’s bioactivity in cancer cell lines?
- Compound Stability : Methyl ether derivatives (e.g., this compound 7-methyl ether) are often used to enhance solubility and stability during assays .
- Dose-Response Analysis : IC₅₀ values (e.g., 4.0–6.7 µM in A2780 ovarian cancer cells) require rigorous normalization to controls and validation via multiple assays (e.g., MTT, apoptosis markers) .
- Stereochemical Relevance : Unlike synthetic intermediates, this compound’s stereochemistry may not impact bioactivity, necessitating enantiomer-specific testing .
Methodological Considerations
Q. How can researchers resolve discrepancies in reported yields for this compound synthesis?
- Step-Specific Optimization : Low yields in coupling steps (e.g., 45% for this compound methyl ether) may require alternative reagents (e.g., Grignard vs. organozinc reagents) .
- Catalyst Loading : Reducing Sc(III) catalyst loading to 5 mol% maintains efficiency while lowering costs .
Q. What techniques validate this compound’s anti-inflammatory properties in vitro?
- Cell-Based Assays : LPS-induced inflammation models (e.g., RAW 264.7 macrophages) with TNF-α/IL-6 quantification via ELISA .
- Mechanistic Studies : Western blotting for NF-κB pathway inhibition and ROS scavenging assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
